molecular formula C20H28N2O3S B3015160 N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide CAS No. 476626-63-8

N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B3015160
CAS No.: 476626-63-8
M. Wt: 376.52
InChI Key: GABRFRZVNHDYMU-UHFFFAOYSA-N
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Description

N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a diallylamine group at the sulfonamide nitrogen and a 3,5-dimethylpiperidine carbonyl moiety at the para position of the benzene ring. The compound’s structure combines a sulfonamide backbone with a piperidine-based substituent, which may influence its physicochemical properties, target binding, and biological activity.

Properties

IUPAC Name

4-(3,5-dimethylpiperidine-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-5-11-22(12-6-2)26(24,25)19-9-7-18(8-10-19)20(23)21-14-16(3)13-17(4)15-21/h5-10,16-17H,1-2,11-15H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABRFRZVNHDYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 3,5-dimethylpiperidine, which can be synthesized by hydrogenating 3,5-dimethylpyridine . The next step involves the acylation of 3,5-dimethylpiperidine with a suitable benzenesulfonyl chloride derivative to form the piperidine-benzenesulfonamide intermediate. Finally, the diallylation of the intermediate compound is carried out using allyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Allyl bromide and bases like sodium hydride (NaH) are used for diallylation reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The diallyl groups can also participate in radical polymerization reactions, leading to the formation of polymeric structures.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs of benzenesulfonamide derivatives and their distinguishing attributes:

Compound Name/Structure Substituents/Modifications Reported Bioactivity Key References
N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide - Diallyl sulfonamide
- 3,5-Dimethylpiperidine carbonyl at C4
Not explicitly reported in evidence -
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (e.g., Compounds 1–9) - Pyrazoline ring at C4
- Hydroxyphenyl/aryl groups
Carbonic anhydrase inhibition; cytotoxicity (cell line studies)
4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) - Pyrazolo[3,4-d]pyrimidine at C4
- Fluorophenyl and chromen substituents
Activity not specified; structural complexity suggests kinase or protease targeting
Pyrazolo[1,5-a]pyrimidine-benzenesulfonamide hybrids () - Pyrazolo-pyrimidine fused system
- Thiazole or malononitrile substituents
Antibacterial and antifungal activity

Functional Group Impact on Bioactivity

  • Piperidine vs. Pyrazoline/Pyrimidine Rings :
    The 3,5-dimethylpiperidine group in the target compound may enhance lipophilicity and membrane permeability compared to pyrazoline or pyrimidine rings in analogs. Piperidine derivatives are often associated with CNS penetration or protease inhibition, whereas pyrazoline-containing analogs () exhibit carbonic anhydrase inhibition, a common sulfonamide target .
  • Diallyl vs. Methyl/Aryl Groups :
    The diallyl sulfonamide in the target compound could reduce crystallinity and enhance solubility relative to N-methyl or aryl-substituted analogs (e.g., ).

Computational and Experimental Insights

  • Molecular Docking : Tools like AutoDock Vina () are widely used to predict binding modes of benzenesulfonamide derivatives. For instance, pyrazoline analogs () likely bind carbonic anhydrase via the sulfonamide group coordinating the active-site zinc ion .
  • Synthetic Accessibility : The target compound’s synthesis would require sequential acylation and sulfonamide alkylation, similar to methods described for pyrazoline derivatives () or chromen-linked sulfonamides () .

Biological Activity

N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a sulfonamide group attached to a benzene ring, with a piperidine derivative providing structural complexity. The synthesis typically involves the reaction of 3,5-dimethylpiperidine with appropriate sulfonyl chlorides under basic conditions to yield the desired product.

Biological Activity Overview

This compound has been evaluated for various biological activities, primarily focusing on its inhibitory effects on carbonic anhydrases (CAs), which are pivotal in numerous physiological processes and are implicated in several diseases.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit potent inhibitory activity against different isoforms of carbonic anhydrases. For instance, in vitro assays revealed that compounds structurally related to this compound show nanomolar inhibition against Vibrio cholerae carbonic anhydrases (VchCAs) .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine and benzenesulfonamide moieties significantly influence biological activity. Key findings include:

  • Substituent Effects : The presence of bulky groups on the piperidine ring enhances inhibitory potency. For example, compounds with isopropyl or butyl substituents demonstrated improved selectivity for bacterial CAs over human isoforms .
  • Positioning of Functional Groups : The meta and para positioning of substituents relative to the sulfonamide group affects binding affinity and selectivity. Compounds with para substitutions generally exhibited higher activity compared to their meta counterparts .

Case Studies and Experimental Data

Several studies have explored the biological efficacy of related compounds:

CompoundInhibition Constant (K_I)Selectivity Index (SI)Target
7a673.2 nM6.2hCA I
7e61.2 nM19.4hCA II
7f23 nM8hCA IX

These data illustrate the varying degrees of inhibition across different carbonic anhydrase isoforms, highlighting the potential for selective therapeutic applications .

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